Gardenin B

Description

This compound has been reported in Citrus tankan, Citrus reticulata, and other organisms with data available.

has antineoplastic activity; structure in first source

an antineoplastic agent; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

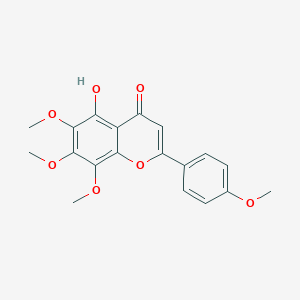

5-hydroxy-6,7,8-trimethoxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O7/c1-22-11-7-5-10(6-8-11)13-9-12(20)14-15(21)17(23-2)19(25-4)18(24-3)16(14)26-13/h5-9,21H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXEVSYZNYDZSOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10182260 | |

| Record name | Gardenin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2798-20-1 | |

| Record name | Gardenin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2798-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gardenin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002798201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gardenin B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79093 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Gardenin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GARDENIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/313E89KN5E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Gardenin B: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gardenin B, a polymethoxyflavone found in various medicinal plants, has garnered significant scientific interest due to its diverse pharmacological properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of this compound. Detailed experimental protocols for assessing its antioxidant, cytotoxic, and apoptotic effects are presented, along with insights into the underlying signaling pathways. This document aims to serve as a valuable resource for researchers exploring the therapeutic potential of this compound in drug discovery and development.

Chemical Identity and Physicochemical Properties

This compound is a natural flavonoid characterized by the presence of four methoxy groups and one hydroxyl group on the flavone backbone.[1][2] It is classified as a tetramethoxyflavone and is structurally related to tangeretin.[1]

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Reference |

| IUPAC Name | 5-hydroxy-6,7,8-trimethoxy-2-(4-methoxyphenyl)chromen-4-one | [1] |

| Synonyms | 5-Demethyltangeretin, 5-Hydroxy-4',6,7,8-tetramethoxyflavone | [2] |

| CAS Number | 2798-20-1 | |

| Molecular Formula | C₁₉H₁₈O₇ | |

| PubChem CID | 96539 |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 358.34 g/mol | |

| Appearance | Yellow powder | |

| Melting Point | 176-177 °C | |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Practically insoluble in water. | |

| logP (predicted) | 3.3 | |

| pKa (predicted) | 9.66 (strongest acidic) |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

2.1. NMR Spectroscopy

2.2. Mass Spectrometry

Mass spectrometry data reveals a molecular ion peak corresponding to its molecular weight. The fragmentation pattern of polymethoxyflavonoids like this compound typically involves the loss of methyl radicals (•CH₃) and carbon monoxide (CO) from the methoxy and carbonyl groups, respectively.

2.3. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the hydroxyl (-OH) group, aromatic C-H stretching, C=O stretching of the γ-pyrone ring, and C-O stretching of the ether and phenol groups.

2.4. UV-Visible Spectroscopy

In methanol, flavonoids typically exhibit two major absorption bands in the UV-Vis spectrum. For flavones like this compound, Band I, representing the B-ring absorption, is expected in the range of 310-350 nm, while Band II, from the A-ring, typically appears between 250-290 nm.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, including antiproliferative, apoptotic, antioxidant, and anti-inflammatory effects.

3.1. Antiproliferative and Apoptotic Activity

This compound has demonstrated significant antiproliferative activity against various cancer cell lines, including leukemia, lung, breast, colon, and hepatic cancer cells. Its primary mechanism of anticancer action is the induction of apoptosis.

3.1.1. Apoptosis Signaling Pathway

This compound induces apoptosis through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. This involves the activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3), leading to the cleavage of cellular substrates like poly(ADP-ribose) polymerase (PARP).

3.2. Antioxidant Activity

This compound demonstrates notable antioxidant properties by scavenging free radicals. This activity is often attributed to its ability to donate a hydrogen atom from its hydroxyl group.

3.2.1. Nrf2 Signaling Pathway

Flavonoids are known to exert antioxidant effects by modulating the Keap1-Nrf2 pathway. While direct evidence for this compound is still emerging, it is plausible that it activates the transcription factor Nrf2, leading to the upregulation of antioxidant enzymes.

3.3. Anti-inflammatory Activity

This compound has been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory mediators. The NF-κB signaling pathway is a key regulator of inflammation, and many flavonoids are known to inhibit its activation.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the biological activities of this compound.

4.1. Antioxidant Activity Assays

4.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Protocol:

-

Reagent Preparation:

-

Prepare a 0.2 mM stock solution of DPPH in methanol.

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

-

-

Assay Procedure (96-well plate format):

-

Add 100 µL of various concentrations of this compound (serially diluted from the stock solution) to the wells.

-

Add 100 µL of the DPPH working solution to each well.

-

For the control, mix 100 µL of methanol with 100 µL of the DPPH working solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

The IC₅₀ value (the concentration of this compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of this compound.

-

4.1.2. Ferric Reducing Antioxidant Power (FRAP) Assay

Protocol:

-

Reagent Preparation:

-

FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

Prepare a stock solution of this compound in a suitable solvent.

-

-

Assay Procedure:

-

Add 10 µL of the this compound sample to a 96-well plate.

-

Add 190 µL of the FRAP reagent to each well.

-

Incubate at 37°C for 30 minutes.

-

Measure the absorbance at 593 nm.

-

-

Calculation:

-

A standard curve is prepared using a known antioxidant, such as Trolox or FeSO₄. The antioxidant capacity of this compound is expressed as equivalents of the standard.

-

4.2. Cell-Based Assays

4.2.1. Cell Viability (MTT) Assay

Protocol:

-

Cell Seeding: Seed cells (e.g., HL-60 leukemia cells) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm.

-

Calculation: Cell viability is expressed as a percentage of the vehicle-treated control.

4.2.2. Caspase Activity Assay

Protocol:

-

Cell Treatment and Lysis: Treat cells with this compound as in the MTT assay. After treatment, harvest the cells and lyse them using a specific lysis buffer provided in a commercial caspase activity assay kit.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a Bradford or BCA assay.

-

Caspase Assay:

-

Add an equal amount of protein from each sample to a 96-well plate.

-

Add the specific caspase substrate (e.g., DEVD-pNA for caspase-3, IETD-pNA for caspase-8, LEHD-pNA for caspase-9) to the wells.

-

Incubate the plate at 37°C for 1-2 hours.

-

-

Absorbance/Fluorescence Measurement: Measure the absorbance or fluorescence according to the kit's instructions.

-

Data Analysis: The increase in absorbance or fluorescence is proportional to the caspase activity.

4.2.3. Western Blot Analysis for Apoptosis Markers

Protocol:

-

Protein Extraction: Treat cells with this compound, harvest, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound is a promising natural flavonoid with a well-defined chemical structure and a spectrum of biological activities that warrant further investigation for its therapeutic potential. This technical guide provides a foundational understanding of its properties and detailed protocols for its evaluation. The presented information on its pro-apoptotic, antioxidant, and anti-inflammatory effects, along with the implicated signaling pathways, offers a solid basis for researchers to design and conduct further studies to unlock the full therapeutic value of this compound. The provided experimental workflows and diagrams are intended to facilitate the practical application of this knowledge in a laboratory setting.

References

Gardenin B: A Technical Guide for Researchers

IUPAC Name: 5-hydroxy-6,7,8-trimethoxy-2-(4-methoxyphenyl)chromen-4-one[][2][3]

CAS Number: 2798-20-1[][2]

This technical guide provides an in-depth overview of Gardenin B, a polymethoxyflavone with significant therapeutic potential. The information is tailored for researchers, scientists, and drug development professionals, focusing on its biological activities, underlying mechanisms of action, and relevant experimental protocols.

Core Biological Activities and Quantitative Data

This compound has demonstrated a range of biological activities, most notably as an antioxidant and an anti-cancer agent. It has been shown to inhibit tumor cell proliferation, induce cell cycle arrest, and trigger apoptosis in various cancer cell lines. The following tables summarize the key quantitative data associated with the bioactivity of this compound.

| Target/Assay | IC50 Value | Cell Line/System | Reference |

| Ornithine Decarboxylase (ODC) | 6.24 µg/mL | - | |

| Cathepsin D | 5.61 µg/mL | - | |

| DPPH Radical Scavenging | 8.87 µg/mL | - | |

| Nitric Oxide (NO) Scavenging | 10.59 µg/mL | - | |

| HL-60 (Human Leukemia) | 1.6 µM | In vitro | |

| U-937 (Human Leukemia) | 3.0 µM | In vitro |

Table 1: Inhibitory and Antioxidant Activities of this compound

| Cell Line | Treatment Duration | Effect | Reference |

| HL-60 and U-937 | 24 hours | Reduction in Procaspase-2, -8, -9, and -3 levels; Inhibition of Bcl-2 and PARP | |

| HL-60 | 12, 24, 48 hours | 5-fold, 7-fold, and 10-fold increase in sub-G1 cell population, respectively |

Table 2: Effects of this compound on Apoptosis-Related Markers and Cell Cycle

Signaling Pathways

This compound exerts its anti-cancer effects primarily through the induction of apoptosis via both the intrinsic and extrinsic signaling pathways. In human leukemia cells, this involves the activation of multiple caspases, leading to programmed cell death.

Caption: Apoptotic signaling pathway induced by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-cancer properties of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

Materials:

-

Human leukemia cell lines (e.g., HL-60, U-937)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed leukemia cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL.

-

Incubate the cells overnight to allow for attachment and stabilization.

-

Treat the cells with various concentrations of this compound (e.g., 0.3, 1, 3, 10, 30, and 100 µM) and a vehicle control (DMSO) for 72 hours.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

For suspension cells, centrifuge the plate at 1,000 x g for 5 minutes to pellet the cells.

-

Carefully remove the supernatant and add 100-150 µL of a solubilization solvent to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on the cell cycle distribution.

Materials:

-

Leukemia cells treated with this compound

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest approximately 2 x 10^6 cells treated with this compound and a control.

-

Wash the cells twice with cold PBS.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 80% ethanol while vortexing and incubate on ice for at least 30 minutes.

-

Wash the fixed cells twice with cold PBS.

-

Resuspend the cell pellet in 0.5 mL of PI staining solution.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Caspase Activity Assay

This protocol measures the activity of key executioner caspases, such as caspase-3, following treatment with this compound.

Materials:

-

Leukemia cells treated with this compound

-

Cell lysis buffer

-

Reaction buffer

-

Caspase-3 substrate (e.g., DEVD-pNA)

-

96-well plate

-

Microplate reader

Procedure:

-

Seed 2 x 10^6 cells in a 6-well plate and treat with desired concentrations of this compound for 24 hours.

-

Induce apoptosis according to your experimental design. Concurrently, incubate an untreated control group.

-

Collect the cells and resuspend them in 50 µL of chilled cell lysis buffer.

-

Incubate the cell lysate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 1 minute and transfer the supernatant to a fresh tube.

-

To each well of a 96-well plate, add 50 µL of 2x Reaction Buffer (containing 10 mM DTT) and 50 µL of the cell lysate.

-

Add 5 µL of the caspase-3 substrate (e.g., 4 mM DEVD-pNA) to each well.

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance at 400-405 nm using a microplate reader. The increase in absorbance is proportional to the caspase-3 activity.

References

The Botanical Treasury of Gardenin B: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gardenin B, a polymethoxyflavone with the chemical name 5-hydroxy-6,7,8-trimethoxy-2-(4-methoxyphenyl)chromen-4-one, has garnered significant scientific interest due to its diverse pharmacological activities. These include potent antiproliferative effects against various cancer cell lines and neuroprotective properties.[1] As a naturally occurring compound, understanding its botanical origins and the methodologies for its extraction and purification are crucial for advancing research and development in therapeutics. This technical guide provides an in-depth overview of the known natural sources of this compound, detailed experimental protocols for its isolation, and a summary of its known biological signaling pathways.

Natural Sources of this compound

This compound is distributed across a range of plant families, with notable concentrations found in the Lamiaceae, Asteraceae, Rutaceae, and Rubiaceae families. The following table summarizes the key botanical sources of this valuable flavonoid.

| Plant Family | Genus | Species | Plant Part(s) | Reference(s) |

| Rubiaceae | Gardenia | Gardenia lucida | Gum resin | [2] |

| Gardenia jasminoides | Fruits | [3] | ||

| Gardenia resinifera | Gum | |||

| Asteraceae | Baccharis | Baccharis scandens | Aerial parts | |

| Lamiaceae | Vitex | Vitex negundo | Leaves | |

| Mentha | Mentha dumetorum | - | ||

| Thymus | - | - | ||

| Ocimum | - | - | ||

| Origanum | - | - | ||

| Rutaceae | Citrus | Citrus tankan | - | |

| Citrus reticulata | - | |||

| Peltostigma | Peltostigma guatemalense | Leaves and wood |

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound can vary significantly depending on the plant species, geographical location, and the specific part of the plant utilized. To date, quantitative data remains limited in the scientific literature. The following table presents available quantitative data for this compound from a prominent source.

| Plant Species | Plant Part | Extraction Solvent | Analytical Method | This compound Content | Reference |

| Gardenia lucida | Gum resin | Not specified in abstract | HPTLC | 0.21 to 0.32 µg per spot (LOQ) | |

| Baccharis scandens | Aerial parts | Not specified | Not specified | Not available | |

| Vitex negundo | Leaves | Ethanol | Not specified for this compound | Not available | |

| Citrus spp. | Peel | Not specified | Not specified | Not available | |

| Mentha dumetorum | - | Not specified | Not specified | Not available |

LOQ: Limit of Quantification

Experimental Protocols

General Workflow for Extraction and Isolation of this compound

The isolation of this compound from its natural sources typically involves a multi-step process beginning with extraction from the plant material, followed by fractionation and purification using chromatographic techniques.

References

The Intricate Pathway of Gardenin B Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gardenin B, a polymethoxylated flavone with significant therapeutic potential, is synthesized in plants through a specialized branch of the flavonoid biosynthesis pathway. This technical guide provides an in-depth exploration of the core biosynthetic route leading to this compound. It details the enzymatic steps from the general phenylpropanoid pathway to the specific hydroxylation and methylation reactions that define its unique structure. This document summarizes key quantitative data, provides detailed experimental protocols for the study of this pathway, and includes visualizations of the biochemical transformations and experimental workflows to support further research and development.

Introduction

This compound (5-hydroxy-6,7,8,4'-tetramethoxyflavone) is a naturally occurring polymethoxyflavone (PMF) found in various plant species, including Gardenia lucida and citrus peels.[1] PMFs are a class of flavonoids characterized by multiple methoxy groups attached to the flavone backbone, a structural feature that enhances their metabolic stability and bioavailability, contributing to their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1] Understanding the biosynthetic pathway of this compound is crucial for its potential large-scale production through metabolic engineering in plants or microbial systems. This guide delineates the currently understood and inferred enzymatic steps involved in its formation.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway, progresses through the core flavonoid pathway to produce a flavone scaffold, and culminates in a series of specific hydroxylation and methylation events.

General Phenylpropanoid Pathway: The Foundation

The journey to this compound begins with the aromatic amino acid L-phenylalanine, which is channeled into the phenylpropanoid pathway. Three key enzymes are responsible for converting L-phenylalanine to p-coumaroyl-CoA, the universal precursor for all flavonoids.

-

Phenylalanine Ammonia-Lyase (PAL): Deaminates L-phenylalanine to produce cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to yield p-coumaric acid.

-

4-Coumarate-CoA Ligase (4CL): Activates p-coumaric acid by ligating it with Coenzyme A to form p-coumaroyl-CoA.

Flavone Synthesis: Building the Core Structure

p-Coumaroyl-CoA enters the flavonoid-specific pathway, where it undergoes condensation and cyclization reactions to form the foundational flavone structure.

-

Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone Isomerase (CHI): Facilitates the stereospecific isomerization of naringenin chalcone into the flavanone, (2S)-naringenin.

-

Flavone Synthase (FNS): Introduces a double bond in the C-ring of naringenin to form the flavone apigenin. Citrus species are known to possess type II flavone synthases (FNSIIs) that directly convert flavanones to flavones.

The Inferred Pathway to this compound: Hydroxylation and Polyméthylation

The precise sequence of hydroxylation and methylation steps from apigenin to this compound has not been fully elucidated for a single plant species. However, based on the structure of this compound and the known activities of flavonoid-modifying enzymes, a plausible pathway can be inferred. This likely involves a series of reactions catalyzed by cytochrome P450 hydroxylases and S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs).

The proposed pathway involves the initial hydroxylation of apigenin to form a polyhydroxylated flavone intermediate, which is then sequentially methylated. The order of these reactions can vary between plant species.

Proposed Biosynthetic Pathway of this compound

Caption: A plausible biosynthetic pathway for this compound.

Quantitative Data

While specific kinetic data for the enzymes in the this compound pathway are limited, data from homologous enzymes involved in flavonoid methylation provide valuable insights.

Table 1: Kinetic Parameters of Related Flavonoid O-Methyltransferases

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) | Source |

| PfOMT3 (from Perilla frutescens) | Chrysin | 1.31 | - | - | [2] |

| PfOMT3 (from Perilla frutescens) | Apigenin | 10.42 | - | - | [2] |

| EnOMT1 (from Eucalyptus nitida) | Pinocembrin | 15.3 | 0.04 | 2614 | |

| CrOMT2 (from Citrus reticulata) | Luteolin | 23.5 | 0.12 | 5106 | |

| CrOMT2 (from Citrus reticulata) | Quercetin | 31.2 | 0.09 | 2885 |

Note: Data for kcat were not always available in the cited literature.

Experimental Protocols

The study of the this compound biosynthesis pathway involves a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Heterologous Expression and Purification of O-Methyltransferases

This protocol describes the expression of a putative flavonoid OMT in E. coli and its subsequent purification for in vitro characterization.

Workflow for OMT Expression and Purification

Caption: Workflow for heterologous expression and purification of OMTs.

Detailed Protocol:

-

Cloning: The open reading frame of the candidate OMT gene is amplified from cDNA and cloned into an E. coli expression vector, such as pET-28a, which adds a polyhistidine tag to the recombinant protein.

-

Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM, and the culture is incubated for a further 4-16 hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.

-

Purification: Cells are harvested by centrifugation and resuspended in a lysis buffer. After cell lysis by sonication, the lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged OMT is loaded onto an immobilized metal affinity chromatography (IMAC) column (e.g., Ni-NTA). After washing to remove non-specifically bound proteins, the OMT is eluted with a buffer containing a high concentration of imidazole.

-

Verification: The purity of the eluted protein is assessed by SDS-PAGE.

In Vitro Enzyme Assays

Enzyme assays are performed to determine the substrate specificity and kinetic parameters of the purified OMT.

Reaction Mixture:

-

Purified OMT (1-5 µg)

-

Flavonoid substrate (e.g., apigenin, isoscutellarein; 10-200 µM)

-

S-adenosyl-L-methionine (SAM) (10-500 µM)

-

Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

Dithiothreitol (DTT) (1 mM)

-

MgCl₂ (2 mM)

Procedure:

-

The reaction is initiated by the addition of the enzyme.

-

The mixture is incubated at 30°C for 30-60 minutes.

-

The reaction is stopped by the addition of an equal volume of ethyl acetate and vortexing.

-

The organic phase, containing the methylated flavonoid product, is collected, evaporated to dryness, and resuspended in methanol for analysis.

HPLC Analysis of Reaction Products

High-Performance Liquid Chromatography (HPLC) is used to separate and quantify the products of the enzyme assay.

HPLC System and Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

-

Detection: Photodiode array (PDA) detector to monitor the absorbance at wavelengths characteristic of flavonoids (e.g., 280 nm and 340 nm). Mass spectrometry (MS) can be coupled to the HPLC for definitive product identification.

Workflow for HPLC Analysis

Caption: Workflow for HPLC analysis of OMT reaction products.

Regulatory Mechanisms

The biosynthesis of flavonoids, including PMFs, is tightly regulated at the transcriptional level. The expression of the biosynthetic genes is controlled by a complex interplay of transcription factors, primarily from the MYB, bHLH, and WD40 protein families. These transcription factors form regulatory complexes that bind to the promoter regions of the flavonoid biosynthetic genes, thereby activating or repressing their transcription in response to developmental and environmental cues.

Conclusion

The biosynthesis of this compound is a complex process that involves a cascade of enzymatic reactions, starting from the general phenylpropanoid pathway and culminating in a series of specific hydroxylation and methylation events on a flavone backbone. While the complete pathway has not been fully elucidated in a single organism, a plausible route can be inferred from our knowledge of flavonoid biosynthesis in various plant species. Further research, utilizing the experimental approaches outlined in this guide, is necessary to identify and characterize the specific enzymes and regulatory factors involved in this compound synthesis. Such knowledge will be instrumental in developing sustainable strategies for the production of this valuable bioactive compound for pharmaceutical and nutraceutical applications.

References

The Biological Activity of Gardenin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gardenin B, a polymethoxyflavone found in plants such as Gardenia lucida and Baccharis scandens, has garnered significant interest within the scientific community for its diverse biological activities.[1][2] This technical guide provides an in-depth overview of the biological and pharmacological properties of this compound, with a focus on its anticancer, antioxidant, and anti-inflammatory effects. The information is presented to support further research and drug development initiatives.

Anticancer Activity

This compound has demonstrated potent antiproliferative activity against a range of human cancer cell lines, including leukemia, lung, breast, colon, and hepatic cancer cells.[1] Its anticancer effects are primarily attributed to the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

This compound triggers programmed cell death in cancer cells through the activation of both the intrinsic and extrinsic apoptotic pathways.[1][3] This process is characterized by the activation of multiple caspases, which are key mediators of apoptosis.

Signaling Pathway:

The apoptotic cascade initiated by this compound involves the following key events:

-

Activation of Initiator Caspases: this compound treatment leads to the cleavage and activation of initiator caspases, including caspase-2, caspase-8, and caspase-9. Caspase-8 activation is a hallmark of the extrinsic pathway, while caspase-9 activation is central to the intrinsic pathway.

-

Activation of Executioner Caspases: The activation of initiator caspases subsequently leads to the cleavage and activation of executioner caspases, such as caspase-3.

-

Cleavage of Cellular Substrates: Activated caspase-3 proceeds to cleave various cellular substrates, including poly(ADP-ribose) polymerase (PARP), which ultimately leads to the biochemical and morphological changes associated with apoptosis.

-

Modulation of Bcl-2 Family Proteins: this compound has been shown to down-regulate the expression of the anti-apoptotic protein Bcl-2, further promoting cell death.

Cell Cycle Arrest

This compound has been observed to induce cell cycle arrest, contributing to its antiproliferative effects. Studies have shown that it can cause an accumulation of cells in the G2/M phase of the cell cycle. This is often associated with the modulation of key cell cycle regulatory proteins.

Quantitative Anticancer Data

The following table summarizes the cytotoxic activity of this compound against various cancer cell lines, presented as IC50 values.

| Cell Line | Cancer Type | IC50 Value | Reference |

| HL-60 | Human Leukemia | 1.6 µM | |

| U-937 | Human Leukemia | 3.0 µM | |

| HCT116 | Human Colon Carcinoma | 46.28 ± 2.16 µM | |

| Lung, Breast, Colon, Hepatic, Leukemia cell lines and Keratinocytes | Various | 12.82 ± 0.67 - 94.63 ± 1.27 µg/mL | |

| MCF7 | Human Breast Adenocarcinoma | 30 µM |

Enzyme Inhibition

This compound has been identified as an inhibitor of several enzymes implicated in cancer and other diseases.

| Target Enzyme | IC50 Value | Reference |

| Ornithine Decarboxylase (ODC) | 6.24 µg/mL | |

| Cathepsin D | 5.61 µg/mL |

Antioxidant and Anti-inflammatory Activity

This compound exhibits notable antioxidant and anti-inflammatory properties. Its ability to scavenge free radicals and inhibit the production of inflammatory mediators contributes to its potential therapeutic applications.

Quantitative Antioxidant and Anti-inflammatory Data

| Activity | IC50 Value | Reference |

| DPPH Radical Scavenging | 8.87 µg/mL | |

| Nitric Oxide (NO) Scavenging | 10.59 µg/mL |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

Methodology:

-

Cell Seeding: Plate cells in a 96-well microtiter plate at an appropriate density and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is used to quantify the percentage of apoptotic cells and determine the cell cycle distribution.

Methodology:

-

Cell Harvesting: Harvest cells after treatment with this compound.

-

Fixation: Fix the cells in cold 70% ethanol and store at -20°C.

-

Staining: Wash the cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, G2/M) and the identification of a sub-G1 peak, which represents apoptotic cells with fragmented DNA.

Western Blot Analysis for Caspase Activation

This protocol is used to detect the cleavage and activation of caspases.

Methodology:

-

Protein Extraction: Lyse the treated cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for the pro- and cleaved forms of caspases (e.g., caspase-3, -8, -9) and PARP.

-

Detection: After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP). Detect the protein bands using a chemiluminescent substrate. The appearance of cleaved caspase and PARP bands indicates apoptosis induction.

DPPH Radical Scavenging Assay

This protocol measures the free radical scavenging activity of this compound.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

-

Sample Addition: Add different concentrations of this compound to the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a specific time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates the scavenging of DPPH radicals by this compound.

Nitric Oxide (NO) Scavenging Assay

This protocol assesses the ability of this compound to scavenge nitric oxide radicals.

Methodology:

-

NO Generation: Generate nitric oxide from a sodium nitroprusside solution.

-

Sample Incubation: Incubate the sodium nitroprusside solution with various concentrations of this compound.

-

Nitrite Quantification: Measure the amount of nitrite formed using the Griess reagent. A decrease in the nitrite concentration in the presence of this compound indicates its NO scavenging activity.

Conclusion

This compound is a promising natural compound with a range of biological activities, most notably its potent anticancer effects. Its ability to induce apoptosis and cell cycle arrest in cancer cells, coupled with its antioxidant and anti-inflammatory properties, makes it a strong candidate for further investigation in the development of novel therapeutic agents. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound.

References

Gardenin B as a Potent Natural Inhibitor of Ubiquitin-Specific Protease 7 (USP7): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ubiquitin-Specific Protease 7 (USP7) has emerged as a compelling therapeutic target in oncology due to its critical role in regulating the stability of key proteins involved in tumorigenesis, including the p53 tumor suppressor and its negative regulator, MDM2.[1][2][3] This technical guide provides a comprehensive overview of Gardenin B, a naturally occurring methoxyflavone, as a promising inhibitor of USP7. This document details the mechanism of action, quantitative biological data, and experimental methodologies related to the investigation of this compound's effects on the USP7-p53 signaling axis. Furthermore, it presents key signaling pathways and experimental workflows in standardized visual formats to facilitate understanding and further research in the field of USP7-targeted cancer therapy.

Introduction to USP7 and Its Role in Cancer

The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for protein degradation and homeostasis. Deubiquitinating enzymes (DUBs) counteract the process of ubiquitination, thereby rescuing proteins from degradation. USP7, also known as Herpesvirus-associated ubiquitin-specific protease (HAUSP), is a key DUB that is overexpressed in various human cancers and its high expression levels often correlate with poor prognosis.[1][3]

USP7 plays a pivotal role in the p53-MDM2 pathway. It deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation. By inhibiting USP7, MDM2 becomes destabilized and degraded, leading to the accumulation and activation of p53. This, in turn, can induce cell cycle arrest, apoptosis, and senescence in cancer cells, making USP7 an attractive target for cancer drug development.

This compound: A Natural Product Inhibitor of USP7

This compound is a methoxyflavone compound that has been identified as a natural inhibitor of USP7. It has demonstrated antiproliferative activity in various cancer cell lines and has been shown to activate the p53 signaling pathway. The inhibitory potential of this compound against USP7 has been investigated through in vitro cellular assays and in silico modeling studies.

Mechanism of Action

This compound exerts its anticancer effects by inhibiting the deubiquitinating activity of USP7. This leads to the destabilization of MDM2, a primary substrate of USP7. The subsequent reduction in MDM2 levels allows for the accumulation and activation of the p53 tumor suppressor protein. Activated p53 then transcriptionally upregulates its target genes, such as p21, leading to cell cycle arrest and apoptosis in cancer cells.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound's biological activity. It is important to note that a direct enzymatic IC50 value for this compound against purified USP7 is not prominently available in the reviewed literature; the data primarily reflects the cytotoxic effects in cancer cell lines.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCT116 | Colon Cancer | 46.28 ± 2.16 | |

| HL-60 | Leukemia | 1.6 | |

| U-937 | Leukemia | 3.0 |

Table 2: In Silico Binding Affinity of this compound to USP7

| Docking Score | Value | Method | Reference |

| Ledock score | -6.86 | Molecular Docking | |

| MM/GBSA score | -53.35 | Molecular Dynamics |

Table 3: Other Reported Inhibitory Activities of this compound

| Target Enzyme | IC50 (µg/mL) | Reference |

| Ornithine decarboxylase (ODC) | 6.24 | |

| Cathepsin D | 5.61 |

Signaling Pathways and Experimental Workflows

The USP7-p53 Signaling Pathway

The following diagram illustrates the central role of USP7 in the p53-MDM2 signaling pathway and the mechanism of action of this compound.

Experimental Workflow for Screening USP7 Inhibitors

The diagram below outlines a typical experimental workflow for identifying and characterizing natural product inhibitors of USP7, such as this compound.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the investigation of this compound as a USP7 inhibitor.

USP7 Enzyme Activity Screening Assay

-

Principle: This assay measures the deubiquitinating activity of USP7 using a fluorogenic substrate. The cleavage of the substrate by USP7 results in a fluorescent signal that is proportional to the enzyme's activity.

-

General Protocol:

-

Recombinant human USP7 enzyme is incubated in an assay buffer.

-

Test compounds, such as this compound, are added to the enzyme mixture at various concentrations and pre-incubated.

-

A fluorogenic ubiquitin substrate (e.g., Ubiquitin-AMC or Ubiquitin-Rhodamine 110) is added to initiate the reaction.

-

The fluorescence intensity is measured over time using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 350-380 nm excitation and 440-460 nm emission for AMC-based substrates).

-

The rate of the reaction is calculated, and the percentage of inhibition by the test compound is determined relative to a vehicle control.

-

IC50 values are calculated from the dose-response curves.

-

p53 Luciferase Reporter Assay

-

Principle: This cell-based assay quantifies the transcriptional activity of p53. Cells are transfected with a reporter plasmid containing a p53 response element (p53RE) upstream of a luciferase gene. Activation of p53 leads to the expression of luciferase, which can be measured by its enzymatic activity.

-

General Protocol:

-

A suitable cancer cell line (e.g., HCT116) is seeded in a multi-well plate.

-

Cells are co-transfected with a p53-responsive firefly luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

-

After transfection, cells are treated with various concentrations of this compound or a vehicle control.

-

Following incubation, cells are lysed, and the luciferase activity is measured using a luminometer and a dual-luciferase reporter assay system.

-

The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

The fold-change in p53 transcriptional activity is calculated relative to the vehicle-treated cells.

-

Cell Viability (MTT) Assay

-

Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to a purple formazan product.

-

General Protocol:

-

Cancer cells (e.g., HCT116, HL-60, U-937) are seeded in a 96-well plate and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of this compound or a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

-

MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals.

-

A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are determined from the dose-response curves.

-

Western Blot Analysis

-

Principle: Western blotting is used to detect and quantify the levels of specific proteins in cell lysates. This technique can be used to assess the effect of this compound on the protein levels of USP7, MDM2, p53, and p21.

-

General Protocol:

-

Cells are treated with this compound for a specified time.

-

Total protein is extracted from the cells using a lysis buffer.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by size using SDS-PAGE.

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (USP7, MDM2, p53, p21) and a loading control (e.g., GAPDH or β-actin).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

The intensity of the protein bands is quantified using densitometry software and normalized to the loading control.

-

Conclusion and Future Directions

This compound has been identified as a promising natural product inhibitor of USP7 with demonstrated cytotoxic effects in cancer cells and the ability to activate the p53 pathway. The in silico data suggests a favorable binding interaction with the catalytic site of USP7. However, to further validate this compound as a lead compound for drug development, several key areas require further investigation:

-

Direct Enzymatic Inhibition: Determination of the IC50 or Ki value of this compound against purified USP7 enzyme is crucial to confirm its direct inhibitory potency.

-

Selectivity Profiling: A comprehensive selectivity screen against a panel of other deubiquitinating enzymes is necessary to establish the specificity of this compound for USP7.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs would provide insights into the key structural features required for USP7 inhibition and could lead to the development of more potent and selective compounds.

-

In Vivo Efficacy: Preclinical studies in animal models of cancer are required to evaluate the in vivo efficacy, pharmacokinetics, and pharmacodynamics of this compound.

References

The Antioxidant Properties of Gardenin B: A Technical Guide

Introduction

Gardenin B is a polymethoxyflavone, a type of flavonoid compound, primarily isolated from plant sources such as Gardenia lucida and various Citrus species.[1][2] As a member of the flavonoid family, this compound has garnered interest for its diverse biological activities, including antiproliferative, anti-inflammatory, and antimicrobial properties.[1][3] This guide focuses specifically on its antioxidant capabilities, detailing its direct radical scavenging activities and exploring its potential mechanisms of action within cellular systems. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound's antioxidant profile.

In Vitro Antioxidant Activity

This compound has demonstrated significant antioxidant potential in various chemical-based assays. These assays evaluate the compound's intrinsic ability to neutralize free radicals and reduce oxidized species.

Data Summary

The free radical scavenging and reducing capabilities of this compound have been quantified, with the following IC50 values reported:

| Assay Type | IC50 Value (µg/mL) | Reference Compound |

| DPPH Radical Scavenging | 8.87 | Not Specified |

| Nitric Oxide (NO) Scavenging | 10.59 ± 0.4 | Not Specified |

Table 1: Summary of In Vitro Antioxidant Activity of this compound.

Experimental Protocols

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.

-

Reagent Preparation : A stock solution of DPPH is prepared in methanol or ethanol (e.g., 0.1 mM). The solution should be freshly prepared and kept in the dark to prevent degradation.

-

Procedure :

-

Various concentrations of this compound are prepared in a suitable solvent (e.g., DMSO or methanol).

-

A small volume of each this compound concentration is added to a fixed volume of the DPPH solution (e.g., 40 µL of sample to 2.96 mL of DPPH solution).

-

The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 20-30 minutes).

-

The absorbance of the solution is measured at 517 nm using a spectrophotometer. A control containing only the solvent and DPPH solution is also measured.

-

-

Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined from a dose-response curve.

2. Nitric Oxide (NO) Scavenging Assay

This method evaluates the ability of a compound to inhibit the generation of nitric oxide radicals. Nitric oxide, generated from sodium nitroprusside (SNP) in an aqueous solution, reacts with oxygen to produce nitrite ions, which can be quantified.

-

Reagent Preparation :

-

Sodium nitroprusside solution (e.g., 10 mM) is prepared in phosphate-buffered saline (PBS).

-

Griess Reagent (a mixture of 1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid) is prepared.

-

-

Procedure :

-

Various concentrations of this compound are mixed with the sodium nitroprusside solution.

-

The mixture is incubated at room temperature under illumination for a specific time (e.g., 150 minutes).

-

An equal volume of Griess Reagent is added to the incubated solution.

-

The mixture is allowed to stand for 30 minutes for color development.

-

The absorbance of the resulting pink-colored chromophore is measured at approximately 546 nm.

-

-

Calculation : The percentage of NO scavenging is calculated by comparing the absorbance of the sample-treated reactions with the control. The IC50 value is determined from the dose-response curve.

Cellular Antioxidant Activity and Mechanisms

While chemical assays are useful, cell-based assays provide a more biologically relevant measure of antioxidant activity, accounting for factors like cell uptake, metabolism, and interaction with cellular components.

Modulation of Reactive Oxygen Species (ROS)

The role of this compound in modulating cellular Reactive Oxygen Species (ROS) appears context-dependent. In studies on human leukemia cells, this compound was found to induce apoptosis (programmed cell death) independently of ROS generation. Conversely, a related compound, Gardenin A, has been shown to decrease ROS levels in HepG2 and Caco2 cells exposed to alcohol-induced oxidative stress, indicating a protective antioxidant effect. This suggests that the effect of this compound on ROS may depend on the cell type and the specific cellular conditions.

Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay

-

Cell Culture : Human cells, such as HepG2 or Caco-2, are seeded in a 96-well microplate and grown to confluence.

-

Procedure :

-

Cells are pre-treated with the test compound (this compound) and a cell-permeable probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), for approximately 1 hour. Inside the cell, DCFH-DA is deacetylated to the non-fluorescent DCFH.

-

The cells are washed with PBS to remove excess probe and compound.

-

A free radical initiator, such as AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), is added to the cells.

-

The plate is immediately placed in a fluorescence plate reader. ROS generated by AAPH oxidize DCFH to the highly fluorescent DCF.

-

Fluorescence is measured over time. An effective antioxidant will quench the radicals, thus inhibiting the formation of DCF and resulting in lower fluorescence.

-

-

Calculation : The antioxidant activity is quantified by calculating the area under the fluorescence curve. The concentration of the compound that inhibits 50% of the radical-induced fluorescence (EC50) is determined.

The Nrf2 Signaling Pathway

A key mechanism by which flavonoids exert antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a master regulator of the cellular antioxidant response.

Under normal conditions, Nrf2 is held in the cytoplasm by its inhibitor protein, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. When cells are exposed to oxidative stress or activators like certain phytochemicals, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, initiating the transcription of a suite of protective enzymes. These include heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and enzymes involved in glutathione synthesis (GCLC, GCLM), which collectively neutralize ROS and protect the cell from damage.

While direct evidence for this compound activating this pathway is emerging, studies on the closely related Gardenin A have shown that it effectively activates the Nrf2 pathway. In animal models of Parkinson's disease, Gardenin A treatment increased the cortical expression of Nrf2 and its target antioxidant genes. This strongly suggests that this compound may share this mechanism of action.

Data from Gardenin A Studies

| Treatment | Gene/Protein | Effect |

| Gardenin A | Nrf2 | Increased expression |

| Gardenin A | HO-1 | Increased expression |

Table 2: Effect of Gardenin A on Nrf2 Pathway Components (as a proxy for this compound).

In Vivo Antioxidant Activity

In vivo studies provide critical information on the bioavailability, metabolism, and overall efficacy of a compound in a whole organism. While direct in vivo antioxidant studies specifically for this compound are limited in the available literature, research on Gardenin A provides valuable insights. Oral administration of Gardenin A to mice was shown to increase the expression of Nrf2-regulated antioxidant genes in the brain, demonstrating that these compounds can be absorbed and exert their antioxidant effects systemically.

A typical in vivo study to assess antioxidant properties might involve:

-

Administering the compound (e.g., this compound) to animal models.

-

Inducing oxidative stress through chemical agents (e.g., carbon tetrachloride) or a disease model.

-

Collecting blood and tissue samples.

-

Analyzing biomarkers of oxidative stress (e.g., malondialdehyde for lipid peroxidation) and the activity of antioxidant enzymes (e.g., superoxide dismutase, catalase).

Conclusion

This compound is a polymethoxyflavone with demonstrable antioxidant properties. In vitro data confirms its ability to directly scavenge free radicals, including DPPH and nitric oxide. While its effects on cellular ROS may be cell-type specific, evidence from related compounds strongly suggests that a primary mechanism of its antioxidant action is the activation of the Nrf2/ARE signaling pathway, leading to the upregulation of endogenous antioxidant defenses. The oral bioavailability and systemic antioxidant effects observed for Gardenin A in in vivo models further support the potential of this compound as a valuable compound for combating conditions associated with oxidative stress. Further research, particularly involving cellular antioxidant activity assays and in vivo models specific to this compound, is warranted to fully elucidate its therapeutic potential.

References

Gardenin B: A Technical Guide to its Pro-Apoptotic Activity in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gardenin B, a methoxyflavonoid found in various medicinal plants, has emerged as a potent inducer of apoptosis in cancer cells, particularly in human leukemia cell lines. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound-induced apoptosis, detailing its impact on key signaling pathways and cellular processes. This document synthesizes currently available data on its cytotoxic effects, outlines detailed protocols for essential experimental assays, and presents visual representations of the involved signaling cascades and experimental workflows to facilitate further research and drug development efforts in oncology.

Introduction

Flavonoids, a diverse group of plant secondary metabolites, have garnered significant attention for their potential as anticancer agents. Among these, this compound has demonstrated notable cytotoxic and pro-apoptotic activity against various cancer cell lines, with a particularly strong effect observed in human leukemia cells.[1][2] Its ability to selectively target cancer cells while showing minimal toxicity to normal cells makes it a promising candidate for further investigation as a therapeutic agent.[2][3] This guide aims to provide an in-depth technical resource on the mechanisms of this compound-induced apoptosis, focusing on the established signaling pathways and providing the necessary methodological details for researchers in the field.

Cytotoxicity and Pro-Apoptotic Efficacy

This compound exhibits significant cytotoxic effects against human leukemia cell lines, including HL-60 and U-937.[1] The inhibitory concentration (IC50) values highlight its potency in inducing cell death in these cancer cell lines.

Table 1: IC50 Values of this compound in Human Leukemia Cell Lines

| Cell Line | IC50 Value (µM) | Exposure Time | Assay | Reference |

| HL-60 | 1.6 - 3.0 | 72 hours | MTT Assay | |

| U-937 | 1.6 - 3.0 | 72 hours | MTT Assay |

Note: this compound showed no significant cytotoxic effects against quiescent or proliferating human peripheral blood mononuclear cells (PBMCs).

The cytotoxic effects of this compound are accompanied by the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, the formation of apoptotic bodies, and an increase in the sub-G1 cell population, indicating DNA content loss.

Molecular Mechanisms of this compound-Induced Apoptosis

This compound induces apoptosis through a multi-faceted mechanism that involves the activation of both the intrinsic and extrinsic apoptotic pathways.

Activation of Caspase Cascade

A key event in this compound-induced apoptosis is the activation of a cascade of caspases, which are the central executioners of programmed cell death.

-

Initiator Caspases: this compound treatment leads to the cleavage and activation of initiator caspases-2, -8, and -9.

-

Activation of caspase-8 is a hallmark of the extrinsic (death receptor-mediated) pathway.

-

Activation of caspase-9 is the primary indicator of the intrinsic (mitochondrial) pathway.

-

The activation of caspase-2 suggests its potential role as an initiator caspase in this context.

-

-

Executioner Caspase: The activation of initiator caspases converges on the cleavage and activation of the executioner caspase-3 .

-

Substrate Cleavage: Activated caspase-3 proceeds to cleave critical cellular substrates, including poly(ADP-ribose) polymerase (PARP) , a protein involved in DNA repair. Cleavage of PARP is a definitive marker of apoptosis.

Modulation of Bcl-2 Family Proteins and Mitochondrial Pathway

The intrinsic apoptotic pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This compound has been shown to modulate the expression of these proteins, favoring a pro-apoptotic state. While specific data on this compound's direct interaction with all Bcl-2 family members is limited, the activation of caspase-9 strongly implicates the involvement of the mitochondrial pathway. This suggests that this compound likely influences the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound has been observed to cause cell cycle arrest at the S and G2/M phases in HL-60 cells. This inhibition of cell cycle progression prevents cancer cells from proliferating and can be a precursor to the induction of apoptosis.

Potential Involvement of Upstream Signaling Pathways (PI3K/Akt, MAPK, NF-κB)

While direct experimental evidence specifically linking this compound to the modulation of the PI3K/Akt, MAPK, and NF-κB signaling pathways is not available in the provided search results, the broader literature on flavonoids suggests these pathways are likely targets.

-

PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell survival, proliferation, and growth. Many flavonoids are known to inhibit this pathway, leading to the suppression of anti-apoptotic signals and the induction of apoptosis.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathways (including ERK, JNK, and p38) are involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The role of MAPKs in apoptosis is complex and context-dependent, with both pro- and anti-apoptotic functions described.

-

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, immunity, and cell survival. Constitutive activation of NF-κB is common in many cancers and contributes to resistance to apoptosis. Inhibition of this pathway is a common mechanism by which natural compounds induce apoptosis.

Further research is required to elucidate the precise effects of this compound on these crucial upstream signaling cascades.

Signaling Pathways and Experimental Workflow Diagrams

Caption: this compound induced apoptosis signaling pathway.

Caption: Key experimental workflows for studying apoptosis.

Detailed Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of this compound by measuring the metabolic activity of cells.

-

Cell Seeding: Seed cells (e.g., HL-60, U-937) in a 96-well flat-bottom plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the this compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.

Western Blotting for Detection of Caspase Cleavage and Bcl-2 Family Proteins

This technique is used to detect changes in the expression and cleavage of proteins involved in apoptosis.

-

Protein Extraction: Treat cells with this compound, harvest, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on a 10-15% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., pro-caspase-3, cleaved caspase-3, PARP, Bcl-2, Bax, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

TUNEL Assay for DNA Fragmentation

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Cell Preparation: Grow and treat cells on coverslips or in chamber slides.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes and then permeabilize with 0.1% Triton X-100 in sodium citrate for 2 minutes on ice.

-

TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and FITC-dUTP for 60 minutes at 37°C in a humidified chamber.

-

Counterstaining: Stain the nuclei with a DNA-binding dye such as DAPI or PI.

-

Visualization: Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit green fluorescence in the nucleus.

Conclusion and Future Directions

This compound is a potent inducer of apoptosis in human leukemia cells, acting through the coordinated activation of both the intrinsic and extrinsic apoptotic pathways. Its mechanism involves the activation of multiple caspases, cleavage of PARP, and induction of cell cycle arrest. While the foundational aspects of this compound-induced apoptosis are established, further investigation into its effects on upstream signaling pathways such as PI3K/Akt, MAPK, and NF-κB is crucial for a complete understanding of its mode of action. Such studies will be instrumental in evaluating the full therapeutic potential of this compound as an anticancer agent and in the design of future drug development strategies. This technical guide provides a solid framework for researchers to build upon in their exploration of this promising natural compound.

References

The Impact of Gardenin B on Caspase Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gardenin B, a methoxyflavone found in plants such as Baccharis scandens and Citrus species, has emerged as a promising cytotoxic agent with potent pro-apoptotic effects in various cancer cell lines.[1][2][3][4] A critical mechanism underlying its anti-cancer activity is the induction of programmed cell death, or apoptosis, through the activation of a cascade of cysteine-aspartic proteases known as caspases. This technical guide provides an in-depth analysis of the effects of this compound on caspase activation, summarizing key quantitative data, detailing experimental methodologies, and illustrating the involved signaling pathways. The primary focus of this guide is on the well-documented effects of this compound in human leukemia cell lines.

Quantitative Analysis of this compound-Induced Caspase Activation

This compound has been demonstrated to be a potent inducer of apoptosis in human leukemia cell lines, specifically HL-60 and U-937. The cytotoxic efficacy and the extent of caspase activation have been quantitatively assessed, providing valuable data for researchers in drug development.

Table 1: Cytotoxicity of this compound in Human Leukemia Cell Lines

| Cell Line | IC50 (µM) | Exposure Time (h) |

| HL-60 | 1.6 ± 0.7 | 72 |

| U-937 | 3.0 ± 1.5 | 72 |

Data sourced from Cabrera et al., 2016.

Table 2: Fold Increase in Caspase Activity Following this compound Treatment

| Caspase | Cell Line | Fold Increase vs. Control | This compound Concentration (µM) | Exposure Time (h) |

| Caspase-2 | HL-60 | ~2.0 | 3 | 24 |

| Caspase-3/7 | HL-60 | ~2.0 | 3 | 24 |

| Caspase-8 | HL-60 | ~1.7 | 3 | 24 |

| Caspase-9 | HL-60 | ~1.7 | 3 | 24 |

| Caspase-3/7 | U-937 | ~3.0 | 3 | 24 |

| Caspase-8 | U-937 | > Caspase-9 | 3 | 24 |

Data represents the approximate fold increase as reported in Cabrera et al., 2016.

Signaling Pathways of this compound-Induced Caspase Activation

This compound induces apoptosis through the concurrent activation of both the intrinsic and extrinsic signaling pathways. This dual-pronged mechanism underscores its efficacy as a pro-apoptotic agent.

The extrinsic pathway is initiated by the activation of death receptors on the cell surface, leading to the recruitment of adaptor proteins and the subsequent activation of the initiator caspase, caspase-8 . The intrinsic pathway , on the other hand, is triggered by mitochondrial stress, resulting in the release of cytochrome c into the cytosol. This event facilitates the formation of the apoptosome and the activation of another initiator caspase, caspase-9 . Both pathways converge on the activation of the executioner caspase-3 , which then cleaves a multitude of cellular substrates, including poly(ADP-ribose) polymerase (PARP) , ultimately leading to the biochemical and morphological hallmarks of apoptosis.

Caption: this compound activates both extrinsic and intrinsic apoptotic pathways.

Experimental Protocols

The following sections outline the detailed methodologies for the key experiments used to elucidate the effect of this compound on caspase activation.

Cell Culture and Treatment